(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Description
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure Analysis and Applications
Heterocyclic Analogues and Chlorine-Methyl Exchange Rule : Research on isomorphous structures related to pyrazolo and thiophenyl compounds demonstrates the chlorine-methyl exchange rule. These findings might be relevant for understanding the behavior and potential reactivity of similarly structured compounds in various chemical environments, suggesting applications in designing new materials or pharmaceuticals with specific desired properties (Rajni Swamy et al., 2013).
Anticancer and Antitubercular Activities : A novel series of pyrazoline incorporated isoxazole derivatives, including studies on molecular docking, indicates that compounds with isoxazole and pyrazoline functionalities exhibit potent anticancer and antitubercular activities. These findings suggest potential research applications in developing new therapeutic agents (Radhika et al., 2020).
Cannabinoid Receptor Interaction : Research involving compounds with related structural features to the queried compound shows interaction with cannabinoid receptors, indicating potential applications in studying receptor-ligand interactions and designing drugs targeting these pathways (Landsman et al., 1997).
Apoptosis and Cell Cycle Arrest in Cancer Cells : A study on tetrahydroisoquinoline derivatives highlights their role in inducing apoptosis and cell cycle arrest in cancer cells through DNA damage and activation of the MAPKs pathway. This suggests a potential application in cancer research and therapy development (Xu et al., 2021).
Synthetic Pathways and Biological Activity : The synthesis and evaluation of benzylisoquinoline alkaloids from natural sources, demonstrating biological activity, provide a foundation for exploring the synthesis of complex heterocyclic compounds and their potential applications in medicinal chemistry (Pudjiastuti et al., 2010).
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-24-11-15(10-22-24)17-13-25(12-14-5-2-3-6-16(14)17)21(26)18-9-19(27-23-18)20-7-4-8-28-20/h2-11,17H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWQPHFPKHLRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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